2,3,5-Triiodobenzoic acid
Overview
Description
2,3,5-Triiodobenzoic acid is a chemical compound belonging to the class of benzoic acids, where the hydrogen atoms at positions 2, 3, and 5 are replaced by iodine atoms. It has the molecular formula C7H3I3O2 and is known for its role as an auxin polar transport inhibitor . This compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2,3,5-Triiodobenzoic acid (TIBA) is the actin cytoskeleton in plants, specifically the villin-mediated actin dynamics . Villins are actin-binding proteins that contribute to TIBA action .
Mode of Action
TIBA interacts directly with the C-terminal headpiece domain of villins, causing villin to oligomerize . This interaction drives excessive bundling of actin filaments . The changes in actin dynamics disrupt the trafficking of PIN-FORMED auxin efflux carriers and reduce their levels at the plasma membrane .
Biochemical Pathways
The primary biochemical pathway affected by TIBA is the polar auxin transport (PAT) pathway . TIBA inhibits the translocation of indole-3-acetic acid transport , a key component of the PAT pathway . This inhibition disrupts the normal flow of auxin between cells, affecting various plant developmental programs .
Result of Action
The action of TIBA results in changes in plant growth and development. It inhibits the growth of the plant apex, causing the plant to dwarf and promoting the growth of lateral buds and tillers . In addition, TIBA can inhibit the colonization of the main root cortex by certain fungi .
Biochemical Analysis
Biochemical Properties
2,3,5-Triiodobenzoic acid is known to interact with various enzymes and proteins. It acts as an inhibitor of auxin transport, a key process in plant growth and development . This interaction with auxin transport pathways suggests that this compound may interact with enzymes and proteins involved in these pathways .
Cellular Effects
In cellular processes, this compound has been observed to affect the propagation of certain plant species. For instance, it has been found to alter the in vitro propagation of Cedrela fissilis, a woody species, through modifications in endogenous polyamine and indol-3-acetic acid levels . In another study, it was found to induce cell death in tumor cells through the generation of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that its antitumor activity involves an increase in reactive oxygen species . Additionally, it has been found to inhibit auxin transport, a process crucial for plant growth and development .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to cause changes in the effects of certain biochemical processes. For example, it was found to affect the in vitro propagation of Cedrela fissilis over time, with alterations observed in endogenous polyamine and indol-3-acetic acid levels .
Metabolic Pathways
This compound is involved in the auxin transport pathway in plants . It acts as an inhibitor of this pathway, suggesting that it may interact with enzymes or cofactors involved in auxin transport .
Transport and Distribution
This compound is known to interfere with the transport of indolyl-3-acetic acid (IAA) in plant tissues . This suggests that it may be transported and distributed within cells and tissues in a manner similar to IAA .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. Given its role as an auxin transport inhibitor, it is likely to be found in areas of the cell involved in auxin transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Triiodobenzoic acid can be synthesized through the iodination of benzoic acid. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the 2, 3, and 5 positions of the benzoic acid ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Benzoic acid derivatives with different oxidation states.
Reduction Products: Reduced forms of benzoic acid derivatives.
Scientific Research Applications
2,3,5-Triiodobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triiodobenzoic acid: Another iodinated benzoic acid with iodine atoms at different positions.
2,3,4-Triiodobenzoic acid: Similar structure but with iodine atoms at positions 2, 3, and 4.
2,3,6-Triiodobenzoic acid: Iodine atoms at positions 2, 3, and 6.
Uniqueness
2,3,5-Triiodobenzoic acid is unique due to its specific iodine substitution pattern, which imparts distinct chemical and biological properties. Its role as an auxin transport inhibitor and its potential antitumor activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,3,5-triiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZGFLUUZLELNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17274-12-3 (hydrochloride salt) | |
Record name | 2,3,5-Triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041317 | |
Record name | 2,3,5-Triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether, Very slightly soluble in water | |
Record name | 2,3,5-TRIIODOBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white amorphous powder, Prisms from alcohol | |
CAS No. |
88-82-4 | |
Record name | 2,3,5-Triiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,5-Triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Floraltone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzoic acid, 2,3,5-triiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5-Triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,5-TRIIODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H575A4059Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3,5-TRIIODOBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
225 °C | |
Record name | 2,3,5-TRIIODOBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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